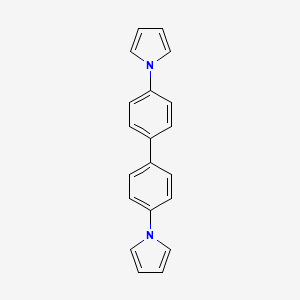

1,1'-Biphenyl-4,4'-diylbis-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-pyrrol-1-ylphenyl)phenyl]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-2-14-21(13-1)19-9-5-17(6-10-19)18-7-11-20(12-8-18)22-15-3-4-16-22/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUUTTVQXFHWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra allows for the mapping of the proton and carbon framework, while advanced 2D NMR techniques can reveal complex conformational details.

The ¹H NMR spectrum of 1,1'-Biphenyl-4,4'-diylbis-1H-pyrrole is expected to show distinct signals corresponding to the protons on the two pyrrole (B145914) rings and the central biphenyl (B1667301) core. Due to the molecule's symmetry, a relatively simple spectrum is anticipated.

The pyrrole rings contain two types of protons: those at the α-positions (C2, C5) and those at the β-positions (C3, C4). In N-substituted pyrroles, these protons typically appear as triplets or multiplets. For 1H-pyrrole itself, the α-protons resonate around δ 6.7 ppm and the β-protons around δ 6.1-6.3 ppm. researchgate.net The attachment of the biphenyl group at the nitrogen atom will influence these shifts.

The biphenyl core consists of a 4,4'-disubstituted aromatic system. The protons on these rings are ortho and meta to the point of connection with the pyrrole nitrogens. This arrangement will likely give rise to an AA'BB' spin system, appearing as two distinct doublets in the aromatic region of the spectrum. In unsubstituted biphenyl, aromatic protons resonate in a range from δ 7.3 to 7.6 ppm. hmdb.cachemicalbook.com For 4,4'-disubstituted biphenyls, the chemical shifts are influenced by the nature of the substituent. The pyrrole group, acting as a substituent, will cause specific upfield or downfield shifts for the ortho and meta protons on the biphenyl rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrrole H-2/H-5 (α-H) | ~6.8 - 7.2 | Triplet (t) | Expected to be downfield due to proximity to the nitrogen and biphenyl ring. |

| Pyrrole H-3/H-4 (β-H) | ~6.2 - 6.5 | Triplet (t) | Typical range for β-protons in N-substituted pyrroles. |

| Biphenyl H (ortho to pyrrole) | ~7.6 - 7.8 | Doublet (d) | Part of an AA'BB' system. |

| Biphenyl H (meta to pyrrole) | ~7.4 - 7.6 | Doublet (d) | Part of an AA'BB' system. |

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. Due to symmetry, this compound is expected to show six unique carbon signals: two for the pyrrole rings and four for the biphenyl core.

The pyrrole carbons typically resonate with the α-carbons (C2, C5) appearing downfield of the β-carbons (C3, C4). For 1-(p-tolylsulfonyl) pyrrole, a related N-aryl pyrrole, these signals are found at approximately 123 ppm and 113 ppm, respectively. nih.gov Similar values are expected for the target compound.

For the biphenyl moiety, four distinct signals are predicted: the two ipso-carbons attached to the pyrrole nitrogen (C4, C4'), the ipso-carbons forming the biphenyl linkage (C1, C1'), and the two sets of ortho and meta carbons. In unsubstituted biphenyl, these carbons appear at δ 141.3 (C1), 128.8 (C3/C5), 127.3 (C4), and 127.2 (C2/C6). rsc.org The substitution pattern in this compound will alter these values significantly.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrrole C-2/C-5 (α-C) | ~121 - 125 | Influenced by the N-substituent. |

| Pyrrole C-3/C-4 (β-C) | ~110 - 115 | Typically upfield from the α-carbons. |

| Biphenyl C-1/C-1' | ~138 - 142 | Quaternary carbon at the biphenyl linkage. |

| Biphenyl C-4/C-4' | ~135 - 139 | Quaternary carbon attached to the pyrrole nitrogen. |

| Biphenyl (ortho-C) | ~127 - 130 | CH carbon adjacent to the biphenyl linkage. |

| Biphenyl (meta-C) | ~120 - 125 | CH carbon adjacent to the pyrrole substituent. |

While 1D NMR provides primary structural data, advanced 2D NMR techniques are essential for unambiguous signal assignment and for probing the molecule's three-dimensional structure and conformation. For a molecule like this compound, there is significant potential for restricted rotation around both the C-N bonds and the central C-C biphenyl bond, leading to specific conformational preferences.

Analogous to 1,1'-bipyrrole, which exists in a nearly orthogonal conformation, the target molecule is expected to be non-planar. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying the quaternary carbons, which are invisible in the ¹H NMR spectrum. Correlations would be expected between the biphenyl protons and the quaternary carbons (C1, C1', C4, C4'), providing definitive proof of the molecular skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are close to each other, providing powerful insight into the molecule's conformation. NOESY could be used to probe the dihedral angles between the planes of the aromatic rings. For instance, correlations between the α-protons of the pyrrole rings and the ortho-protons of the biphenyl rings would indicate a twisted conformation, and the strength of the NOE signal could help estimate the average torsional angle.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

The FTIR spectrum of this compound would be characterized by absorptions corresponding to the vibrations of the pyrrole and biphenyl rings. While a specific spectrum is not available, the characteristic bands can be predicted based on related structures. nih.govresearchgate.net

Key expected regions include:

>3000 cm⁻¹: Aromatic and pyrrolic C-H stretching vibrations.

1450-1650 cm⁻¹: C=C stretching vibrations from both the biphenyl and pyrrole rings. These are often strong and sharp.

1250-1350 cm⁻¹: C-N stretching vibrations.

<900 cm⁻¹: Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.

Table 3: Predicted FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Moiety |

| 3100 - 3150 | C-H stretch | Pyrrole |

| 3000 - 3100 | C-H stretch | Biphenyl (Aromatic) |

| 1590 - 1610 | C=C stretch | Biphenyl Ring |

| 1470 - 1550 | C=C stretch | Pyrrole Ring |

| 1280 - 1320 | C-N stretch | N-Aryl |

| 810 - 840 | C-H out-of-plane bend | 1,4-disubstituted benzene |

| 730 - 770 | C-H out-of-plane bend | Pyrrole |

Raman spectroscopy is highly sensitive to symmetric vibrations and vibrations of the carbon skeleton, making it an excellent complementary technique to FTIR. The Raman spectrum of this compound is expected to be dominated by signals from the highly polarizable biphenyl and pyrrole π-systems.

Studies on biphenyl and its derivatives show characteristic strong peaks around 1600 cm⁻¹ (C=C stretching), a very strong and sharp peak near 1280 cm⁻¹ (inter-ring C-C stretch and C-H in-plane bending), and other strong bands near 1000-1030 cm⁻¹. researchgate.netresearchgate.net The spectrum of 1-(p-tolylsulfonyl) pyrrole also shows strong Raman activity for the ring vibrations. nih.gov Therefore, the target molecule should exhibit strong Raman scattering at these characteristic frequencies, confirming the presence of both the biphenyl and pyrrole structures.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For a compound like this compound, soft ionization techniques are particularly valuable.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of an exact mass, which can be matched against theoretical values to confirm the molecular formula.

For this compound, HRMS would be used to verify its elemental composition of C₂₀H₁₆N₂. The instrument would measure the experimental mass of the molecular ion ([M]⁺ or [M+H]⁺) and compare it to the calculated theoretical mass. This confirmation is fundamental for verifying the identity of a newly synthesized compound.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₆N₂ |

| Average Mass | 284.36 g/mol |

| Monoisotopic Mass | 284.131349 g/mol |

Note: Data is calculated based on isotopic masses and has not been determined from experimental results.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for analyzing polar, large, and fragile molecules, as it typically generates intact molecular ions with minimal fragmentation. nih.gov In ESI-MS, a solution of the analyte is sprayed through a heated capillary at a high potential, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, ESI-MS would be expected to produce a prominent peak corresponding to the protonated molecule, [M+H]⁺. When coupled with tandem mass spectrometry (MS/MS), ESI can provide significant structural information. rsc.orgresearchgate.net In an MS/MS experiment, the parent molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart. The resulting fragment ions are then analyzed, providing a fragmentation pattern that serves as a "fingerprint" for the molecule's structure. This is a powerful method for elucidating the connectivity of atoms within the molecule. rsc.orgresearchgate.net

Electronic Spectroscopy for Electronic Transitions and Conjugation Assessment

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption and emission of electromagnetic radiation resulting from electron transitions between different energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a key technique for studying conjugated π-electron systems. When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. libretexts.org In conjugated molecules like this compound, the most important transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The structure of this compound features an extended conjugated system encompassing the two pyrrole rings and the central biphenyl unit. This conjugation significantly lowers the energy gap between the π and π* orbitals compared to isolated chromophores. libretexts.org As a result, the molecule is expected to absorb light at longer wavelengths (a bathochromic or red shift) than either individual pyrrole or biphenyl. Pyrrole itself exhibits absorption bands attributed to π-π* transitions. researchgate.netrsc.org The extended conjugation in the target molecule would likely shift the primary absorption maximum (λ_max) well into the UV-A region (315–400 nm). The position and intensity of these absorption bands provide direct insight into the extent of electronic conjugation within the molecular framework.

Table 2: Types of Electronic Transitions in Organic Molecules

| Transition | Description | Typical Wavelength |

|---|---|---|

| σ → σ * | Excitation of an electron from a σ bonding orbital to a σ* antibonding orbital. Requires high energy. | < 200 nm |

| n → σ * | Excitation of an electron from a non-bonding orbital to a σ* antibonding orbital. | 150 - 250 nm |

| π → π * | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. Characteristic of conjugated systems. libretexts.org | 200 - 700 nm |

| n → π * | Excitation of an electron from a non-bonding orbital to a π* antibonding orbital. libretexts.org | 300 - 700 nm |

Photoluminescence Spectroscopy (where relevant for material applications)

Photoluminescence (PL) spectroscopy involves measuring the light emitted by a substance after it has absorbed photons. This emission, often in the form of fluorescence or phosphorescence, occurs as excited electrons relax to lower energy states. For molecules with extensive π-conjugation, such as many pyrrole derivatives, fluorescence is a common phenomenon. researchgate.net

The PL spectrum of this compound would reveal its emission properties. An excitation wavelength, typically corresponding to its UV-Vis absorption maximum, is used to irradiate the sample, and the resulting emission spectrum is recorded at longer wavelengths (a consequence of the Stokes shift). The shape, intensity, and position of the emission peak(s) provide valuable information for potential applications in areas like organic light-emitting diodes (OLEDs) or fluorescent sensors. Some complex pyrrole derivatives have been shown to exhibit unique properties such as aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly luminescent in the aggregated state. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method provides definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the molecule's conformation and its packing in the crystal lattice. mdpi.commdpi.com

For this compound, an XRD analysis would be crucial for understanding its solid-state structure. Key structural parameters of interest would include:

The dihedral angle between the two phenyl rings of the biphenyl core. Due to steric hindrance between ortho-hydrogens, biphenyl units are rarely planar in the solid state and typically adopt a twisted conformation. nih.gov

The planarity of the pyrrole rings and their orientation relative to the biphenyl system.

Intermolecular interactions , such as π-π stacking or C-H···π interactions, which govern the crystal packing and can influence the material's bulk properties.

Obtaining a high-quality single crystal suitable for XRD analysis is a prerequisite for this technique. The resulting crystallographic data provides an unambiguous structural confirmation.

Table 3: Key Parameters from Single-Crystal X-ray Diffraction Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the unit cell (e.g., monoclinic, P2₁/c). mdpi.comresearchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating lattice unit. mdpi.com |

| Atomic Coordinates (x, y, z) | Specifies the precise position of every atom within the unit cell. |

| Bond Lengths & Angles | Provides exact measurements of covalent bond distances and angles. |

| Torsion (Dihedral) Angles | Describes the conformation of the molecule (e.g., twist of the biphenyl unit). nih.gov |

| Intermolecular Contacts | Identifies non-covalent interactions like hydrogen bonds and π-π stacking. nih.gov |

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and crystallographic parameters.

Despite a thorough search of scientific literature, specific single-crystal X-ray diffraction data for this compound could not be located. Consequently, crystallographic parameters such as crystal system, space group, and unit cell dimensions for this specific compound are not available in the public domain.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases, assess sample purity, and determine structural properties of a bulk polycrystalline sample. The resulting diffraction pattern serves as a fingerprint for the crystalline material.

No publicly available research containing the powder X-ray diffraction pattern or related analysis for this compound was identified.

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface topography, morphology, and internal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface, revealing details about its morphology, texture, and particle size distribution.

A review of published studies did not yield any specific morphological characterization or SEM images for this compound.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is used to investigate the internal structure of materials at a very high resolution, providing information on particle size, shape, and crystallinity.

No research articles detailing the use of transmission electron microscopy for the characterization of this compound could be found.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing critical information about its thermal stability and decomposition behavior.

Specific thermogravimetric analysis data, including decomposition temperatures and weight loss percentages for this compound, are not available in the reviewed literature.

Thermal Decomposition Data for this compound

| Parameter | Value |

|---|---|

| Onset Decomposition Temp. (T_onset) | Data not available |

| 5% Weight Loss Temp. (T_d5) | Data not available |

| Max. Decomposition Temp. | Data not available |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to investigate the thermal transitions of a material as a function of temperature. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured. This allows for the determination of key thermal events such as glass transitions (T_g), melting points (T_m), and crystallization temperatures (T_c).

For polymers derived from this compound, DSC analysis provides critical insights into their thermal stability and processing window. The thermal properties of such polymers are significantly influenced by the rigid biphenyl unit and the heterocyclic pyrrole rings within the polymer backbone.

Research Findings:

While specific DSC data for the homopolymer of this compound is not extensively documented in publicly available literature, analysis of structurally similar biphenyl-containing aromatic polymers offers valuable comparative insights. For instance, studies on poly(biphenyl sulfone ether sulfone) have revealed that these materials are typically amorphous and exhibit high glass transition temperatures, with one study reporting a T_g value exceeding 266°C. uwaterloo.ca This high thermal stability is attributed to the rigidity of the biphenyl groups in the polymer chain.

In the broader context of polypyrrole derivatives, the introduction of bulky side groups or comonomers can significantly alter the thermal properties. For example, the electrochemical copolymerization of pyrrole with biphenyl has been explored, although the large difference in oxidation potentials of the two monomers presents synthetic challenges. mdpi.com The resulting copolymers' thermal behavior would be a composite of the properties of the individual homopolymers.

A study on biphenyl-containing poly(1-alkynes) demonstrated the use of DSC to identify mesophase transitions, such as smectic A (SmA) and smectic B (SmB) phases, in addition to crystal-to-liquid and solidification transitions. ust.hk This highlights the capability of DSC to detect subtle phase changes in complex polymeric systems.

The table below summarizes typical thermal transitions observed in related aromatic and biphenyl-containing polymers, which can serve as a predictive framework for the thermal behavior of poly(this compound).

| Polymer Type | Thermal Transition | Temperature Range (°C) | Reference |

| Poly(biphenyl sulfone ether sulfone) | Glass Transition (T_g) | > 266 | uwaterloo.ca |

| Biphenyl-containing poly(1-alkynes) | Smectic A to Smectic B | Varies | ust.hk |

| Biphenyl-containing poly(1-alkynes) | Solidification | 44 | ust.hk |

This table presents data from analogous polymer systems to infer potential thermal characteristics of poly(this compound).

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and analysis of complex chemical mixtures. For polymeric materials, these methods are crucial for determining purity, molecular weight, and molecular weight distribution, all of which profoundly impact the material's physical and mechanical properties.

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a premier technique for characterizing the molecular weight distribution of polymers. The method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and elute later.

The key parameters obtained from GPC analysis are:

Number-average molecular weight (M_n): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (M_w): An average that is more sensitive to the presence of high molecular weight species.

Polydispersity Index (PDI): The ratio of M_w to M_n (PDI = M_w/M_n), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all polymer chains have the same length.

Research Findings:

For instance, in the synthesis of biphenyl-containing poly(1-alkynes), GPC was used to determine the weight-average molecular weights (M_w), with values reaching up to 59,000 g/mol being reported. ust.hk In another study on the synthesis of poly(p-phenyleneterephthalamide) (PPTA), a high-performance polymer, GPC was employed to measure M_w and PDI, with reported values of 36,500 g/mol and 1.92, respectively, for one sample, and 60,300 g/mol and 2.03 for a higher molecular weight sample. researchgate.net

The table below illustrates typical molecular weight data obtained for various polymers using GPC, providing a reference for the expected range of values for polymeric derivatives of this compound.

| Polymer Type | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) | Reference |

| Biphenyl-containing poly(1-alkyne) | - | up to 59,000 | - | ust.hk |

| Poly(p-phenyleneterephthalamide) | - | 36,500 | 1.92 | researchgate.net |

| Poly(p-phenyleneterephthalamide) (High MW) | - | 60,300 | 2.03 | researchgate.net |

| Guanidinylated disulfide-containing poly(amido amine) | - | 24,660 | 1.83 | nih.gov |

This table showcases GPC data from various polymer systems to provide a comparative basis for the molecular weight characteristics of poly(this compound).

Computational and Theoretical Investigations of Molecular and Electronic Properties

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide invaluable insights that support and interpret experimental findings.

Density Functional Theory (DFT) is a prominent computational method for obtaining the optimized geometry and electronic properties of molecules. researchgate.net For a molecule like 1,1'-Biphenyl-4,4'-diylbis-1H-pyrrole, DFT calculations, often using the B3LYP functional with a 6-31G(d) or 6-311G(d,p) basis set, are employed to determine its most stable conformation. researchgate.netresearchgate.net These calculations yield critical data on bond lengths, bond angles, and dihedral angles.

A key structural feature of biphenyl-containing compounds is the torsional angle between the two phenyl rings. Theoretical calculations for related molecules, such as [(1,1'-biphenyl)-4,4'-diyldi-2,1-ethenediyl]bis(dimethylsilane), have shown a dihedral angle of approximately 34-38 degrees in the ground state. scispace.com This non-planar structure arises from the steric hindrance between the ortho-hydrogens on the two rings. Similarly, for this compound, a twisted conformation is expected, influencing its electronic and packing properties. The geometry of the pyrrole (B145914) rings is also determined, with calculations confirming their aromatic character. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronic excited states. nih.govnih.gov It is the method of choice for efficiently calculating excitation spectra, allowing for a balance between accuracy and computational cost. espublisher.com Starting from the optimized ground-state geometry obtained via DFT, TD-DFT calculations can predict the molecule's absorption spectrum.

These calculations provide the vertical excitation energies, which correspond to the peaks in an ultraviolet-visible (UV-Vis) spectrum, and the oscillator strengths, which relate to the intensity of these absorption bands. schrodinger.com For conjugated systems like this compound, the primary electronic transitions are typically of the π-π* type, corresponding to the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital. espublisher.comschrodinger.com TD-DFT studies help rationalize experimental observations and provide a deeper understanding of the electronic transitions that govern the material's optical properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of molecular reactivity and electronic properties by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The HOMO is the highest-energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital devoid of electrons and can act as an electron acceptor. youtube.com The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (Eg), are crucial parameters that define the molecule's electronic behavior and reactivity. researchgate.net A large energy gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.netnih.gov

For this compound, DFT calculations can provide the energies of the HOMO, LUMO, and the resulting energy gap. The electron density distribution of these orbitals is also visualized. Typically, in such conjugated molecules, the HOMO and LUMO are delocalized π-orbitals spread across the biphenyl (B1667301) and pyrrole units.

Table 1: Representative FMO Energies Calculated via DFT

| Molecular Orbital | Energy (eV) |

| HOMO | -5.35 |

| LUMO | -1.95 |

| Energy Gap (Eg) | 3.40 |

Note: The values presented are illustrative and representative of similar conjugated oligomers calculated using DFT methods. Actual values would be determined by specific high-level computations.

The calculated FMO energies show a strong correlation with experimentally observed electrochemical and optical properties. The HOMO energy level is related to the ionization potential and can be correlated with the oxidation potential measured by techniques like cyclic voltammetry. The LUMO energy level is related to the electron affinity and corresponds to the reduction potential.

Furthermore, the HOMO-LUMO energy gap (Eg) calculated by DFT is often a good approximation of the optical band gap, which can be determined from the onset of the absorption band in a UV-Vis spectrum. schrodinger.comunesp.br This relationship allows for the prediction of a material's color and its potential use in optoelectronic devices. researchgate.net Studies on various conjugated polymers and oligomers have demonstrated a good agreement between the electrochemical energy gap and the optical energy gap, validating the utility of FMO analysis. researchgate.net

Reactivity and Bonding Analysis

FMO theory provides a framework for understanding and predicting the chemical reactivity of a molecule. wikipedia.org The distribution of the HOMO and LUMO across the molecular structure highlights the regions most likely to participate in chemical reactions. youtube.com For this compound, the sites with the highest HOMO density are the most susceptible to electrophilic attack, as these are the regions where electrons are most available. Conversely, sites with the highest LUMO density are prone to nucleophilic attack, as these are the regions most capable of accepting electrons. nih.gov

Beyond intramolecular reactivity, the analysis of the molecular structure and its electronic potential can reveal key intermolecular interactions. For pyrrole-containing compounds, hydrogen bonding involving the pyrrole N-H group is a significant interaction that can dictate crystal packing and self-assembly in the solid state. researchgate.netnih.gov In the case of this compound, the N-H protons of the two pyrrole rings can act as hydrogen bond donors, while the π-systems of the aromatic rings can also participate in π-π stacking interactions. These non-covalent interactions are crucial in determining the morphology and bulk properties of the material.

Aromaticity Assessment of Pyrrole and Biphenyl Moieties

Aromaticity is a fundamental concept describing the enhanced stability and unique magnetic properties of certain cyclic conjugated systems. While the biphenyl and pyrrole rings are classically aromatic, their linkage in this compound could modulate this property. Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves placing a "ghost" atom (with no electrons or nucleus) at a specific point, typically the center of a ring, and calculating the magnetic shielding at that point. A significant negative shielding value (a negative NICS value) is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, associated with anti-aromaticity. NICS values are often calculated at the ring center (NICS(0)) and at a point 1 Å above the plane (NICS(1)) to separate σ- and π-contributions.

For this compound, NICS calculations would be performed for each of the two pyrrole rings and the two phenyl rings of the biphenyl unit. This would confirm their aromatic character within the larger molecular structure and reveal if the electronic interactions between the rings enhance or diminish their individual aromaticity.

Anisotropy of the Induced Current Density (ACID) is a visualization method that provides a more detailed picture of electron delocalization and ring currents than NICS. mdpi.com An ACID plot shows the pathways of magnetically induced ring currents within the molecule. For an aromatic system, the plot will reveal a continuous, uninterrupted current loop circulating around the ring, providing a clear visual confirmation of cyclic delocalization.

An ACID plot for this compound would be highly informative. It would not only show the expected diatropic currents within each pyrrole and phenyl ring but could also visualize the extent to which these currents are connected or influence each other across the biphenyl bridge. This would offer a direct depiction of the π-conjugation pathway through the entire molecule.

Intermolecular Interactions and Crystal Packing Studies

While the above methods focus on a single molecule, understanding how molecules of this compound arrange themselves in the solid state is crucial for predicting material properties. Crystal packing studies, often combining experimental X-ray diffraction with computational modeling, reveal the dominant intermolecular interactions that dictate the solid-state architecture.

For this compound, one would expect several types of non-covalent interactions to play a role in its crystal packing. These include:

π-π Stacking: Interactions between the electron-rich aromatic rings (both pyrrole and biphenyl).

C-H···π Interactions: The hydrogen atoms of one molecule interacting with the π-systems of a neighboring molecule.

N-H···π Interactions: The N-H bond of a pyrrole ring can act as a hydrogen bond donor to the π-face of an adjacent aromatic ring. A study on a similar compound, 1,4-Bis(di-2-pyrrolyl-methyl)benzene, highlighted the presence of N-H···π(pyrrole) intermolecular interactions.

Computational analysis of the crystal structure, often aided by Hirshfeld surface analysis, can quantify the relative importance of these different interactions, explaining the observed packing motif and providing a basis for understanding the material's bulk properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact can be identified. The surface is color-coded to show contacts shorter than, equal to, and longer than the van der Waals radii, with red spots indicating the most significant close contacts, which are often associated with hydrogen bonds. A two-dimensional "fingerprint plot" is also generated, which summarizes the distribution of these contacts.

Although a specific Hirshfeld analysis for this compound is not published, studies on related biphenyl and heterocyclic derivatives provide a strong basis for prediction. For instance, the analysis of a methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate revealed that the most significant contributions to crystal packing arise from C···H/H···C (39.3%), H···H (27.1%), O···H/H···O (15.4%), and Br···H/H···Br (10.6%) contacts. nih.gov Similarly, a study on a different biphenyl-4-carboxamide derivative showed that H···H interactions accounted for 47.6% of the surface, followed by H···C/C···H (33.4%) and H···O/O···H (11.6%) interactions. researchgate.net

For heterocyclic systems, a 1,5-diaryl pyrazole (B372694) derivative, 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, was found to have its crystal packing dominated by H···H (42.5%), H···C/C···H (35%), and H···Cl/Cl···H (12%) interactions. researchgate.net In the case of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, the presence of strong hydrogen bond donors and acceptors significantly shifted the balance, with H···O/O···H contacts being the most prominent at 37.0%, followed by H···H (26.3%) and H···C/C···H (18.5%) contacts. nih.gov

Based on these analogous systems, it can be inferred that the Hirshfeld surface of this compound would be largely dominated by H···H and C···H/H···C contacts, reflecting the abundance of hydrogen and carbon atoms on the molecular periphery. Crucially, the pyrrole N-H groups would be expected to form distinct, sharp spikes in the fingerprint plot corresponding to N-H···π or other hydrogen bonding interactions, which would be visible as prominent red areas on the dnorm surface.

Table 1: Predicted Dominant Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Compounds

| Intermolecular Contact Type | Predicted Contribution | Rationale from Analogous Compounds |

| H···H | High | Dominant in many aromatic and heterocyclic compounds due to the large surface area covered by hydrogen atoms. nih.govresearchgate.netresearchgate.netnih.gov |

| C···H/H···C | High | Significant due to the extensive aromatic structure and potential for C-H···π interactions. nih.govresearchgate.netresearchgate.netnih.gov |

| N···H/H···N | Moderate to High | Expected to be a key interaction due to the pyrrole N-H donor group, forming strong hydrogen bonds. |

| C···C | Moderate | Potential for π-π stacking interactions between the biphenyl and pyrrole rings of adjacent molecules. |

| C···N/N···C | Low to Moderate | Present, but likely less significant than the major hydrogen-bonding and van der Waals interactions. |

This table is a prediction based on data from structurally related compounds and is intended to be illustrative.

Electrochemical Behavior and Polymerization Studies

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry (CV) is a primary technique used to investigate the redox (reduction-oxidation) properties of electroactive species. For N-arylpyrroles, CV provides crucial data on oxidation and reduction potentials, electrochemical stability, and the reversibility of redox events.

The oxidation potential of pyrrole (B145914) and its derivatives is a key parameter, indicating the ease with which the molecule can be oxidized to form a radical cation, the initial step in electropolymerization. The structure of 1,1'-Biphenyl-4,4'-diylbis-1H-pyrrole, featuring two pyrrole rings linked by a biphenyl (B1667301) group, suggests a complex interplay of electronic effects.

The oxidation process involves the removal of electrons from the π-system of the pyrrole rings. Studies on a wide range of substituted pyrroles have shown that the anodic oxidation potentials are highly sensitive to the nature of the substituents on the pyrrole ring and its N-substituent. lsu.edu Electron-donating groups lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups increase it. nih.govacs.org

In the case of this compound, the biphenyl moiety acts as an N-substituent. The electronic character of this group significantly influences the redox properties. Research on related π-extended 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) chromophores bearing biphenyl substituents demonstrates this effect clearly. nih.govacs.org For instance, adding an electron-withdrawing group like trifluoromethyl (-CF3) to the biphenyl unit increases the onset of oxidation, whereas electron-donating groups can lower it. nih.govacs.org

Characterization of Polymeric Derivatives (e.g., Poly(this compound))

Structural Integrity of Polymer Backbone (e.g., 2,5-coupling)

The polymerization of pyrrole and its derivatives typically proceeds via an oxidative coupling mechanism. For the pyrrole units within a monomer like this compound, the desired and most common linkage is at the 2 and 5 positions (α,α'-coupling) of the pyrrole rings. This 2,5-coupling is crucial for creating a highly conjugated polymer backbone, which is essential for achieving desirable electronic properties such as high conductivity. nih.gov

The initial step in electropolymerization is the oxidation of the monomer at the electrode surface to form radical cations. mdpi.com These reactive species then couple, and subsequent deprotonation leads to the formation of dimers and eventually a growing polymer chain. The biphenyl unit in this compound acts as a bridge between the two pyrrole rings. The large difference in oxidation potentials between pyrrole (around 0.8 V vs. SCE) and biphenyl (around 1.8 V vs. SCE) suggests that the polymerization is likely initiated at the pyrrole units. mdpi.com

Electrochemical Properties of the Resulting Polymer Films

The electrochemical properties of polymer films derived from biphenyl and pyrrole monomers are influenced by factors such as the electropolymerization conditions (e.g., applied potential, solvent, and electrolyte). researchgate.net The resulting polymer films are typically electroactive, meaning they can be reversibly oxidized and reduced (doped and dedoped).

In studies of copolymers of biphenyl and pyrrole, the resulting films exhibit redox behavior characteristic of conducting polymers. The cyclic voltammograms of these films show distinct oxidation and reduction peaks, indicating the p-doping and p-dedoping processes. The potential at which these processes occur can provide information about the energy levels (HOMO and LUMO) of the polymer. For instance, polypyrrole typically shows a redox process with an E°' of about -0.22 V vs. SSCE. researchgate.net The incorporation of a biphenyl unit is expected to modify these redox potentials.

The conductivity of the polymer film is a key electrochemical property. For copolymers of biphenyl and pyrrole, the conductivity is influenced by the ratio of the two monomer units and the polymerization potential. mdpi.com Generally, a well-ordered polymer with a high degree of 2,5-coupling will exhibit higher conductivity. The stability of the polymer film during repeated redox cycling is also a critical factor for practical applications. Copolymers can sometimes exhibit improved electrochemical stability compared to their respective homopolymers. researchgate.net

Table 1: Comparative Electrochemical Data for Polypyrrole and Related Copolymers

| Polymer/Copolymer | Monomer(s) | Oxidation Potential (V vs. SCE) | Conductivity (S/cm) | Key Findings |

| Polypyrrole (PPy) | Pyrrole | ~0.8 mdpi.com | 10 - 100 mdpi.com | High conductivity, but can have poor mechanical properties. mdpi.com |

| Poly(biphenyl-co-pyrrole) | Biphenyl, Pyrrole | 0.8 (initiation) mdpi.com | Up to 0.9 mdpi.com | Properties are highly dependent on the polymerization potential. mdpi.com |

| Poly(N-methylpyrrole) | N-methylpyrrole | - | ~10⁻³ mdpi.com | Lower conductivity compared to PPy due to steric hindrance from the methyl group. mdpi.com |

Note: The data presented is based on studies of related copolymer systems and serves as an estimation for the behavior of a polymer derived from this compound.

Morphological Features of Electropolymerized Films

The surface morphology of electropolymerized films is a crucial aspect that affects their properties and performance in various applications. The morphology of films grown from biphenyl-pyrrole systems can be investigated using techniques like scanning electron microscopy (SEM).

Studies on copolymers of biphenyl and pyrrole have shown that the morphology can range from compact and dense to porous and fibrillar, depending on the polymerization conditions. mdpi.com For example, the applied potential during electropolymerization has been shown to significantly impact the morphology of poly(biphenyl-co-pyrrole) films. mdpi.com At lower potentials, a more compact and uniform morphology is often observed, while higher potentials can lead to more porous and less regular structures.

Advanced Applications in Organic and Materials Science

Role as Monomers for Conjugated Polymers

The bifunctional nature of 1,1'-Biphenyl-4,4'-diylbis-1H-pyrrole, with reactive sites on the pyrrole (B145914) units, makes it an excellent monomer for the synthesis of conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, exhibit semiconductor properties that are foundational to modern organic electronics. The incorporation of the biphenyl-pyrrole moiety allows for precise control over the polymer's final characteristics.

The design of functional conjugated polymers often involves the strategic combination of electron-donating and electron-accepting monomers to create donor-acceptor (D-A) type copolymers. nih.gov In this context, the biphenyl-pyrrole unit can act as an electron-donating component. The synthesis of these polymers is typically achieved through metal-catalyzed cross-coupling reactions. For instance, Suzuki polymerization has been successfully used to create copolymers incorporating biphenyl (B1667301) units with electron-deficient diketopyrrolopyrrole (DPP) monomers. researchgate.net The reaction conditions, including the choice of catalyst, ligand, and temperature, are carefully optimized to achieve high molecular weights, which are crucial for effective charge transport and optimal performance in electronic devices. researchgate.net

Structural modifications to the biphenyl-pyrrole unit are a key strategy for fine-tuning the properties of the resulting polymer. For example, the introduction of fluorine atoms onto the biphenyl group can significantly alter the polymer's electronic energy levels and band gap. researchgate.net Attaching fluorine atoms at the 2,2'-positions of the biphenyl unit can increase the torsion angle between the two phenyl rings, leading to a wider optical band gap. researchgate.net Conversely, fluorination at other positions may have different effects, demonstrating the high degree of tunability offered by this monomer system. researchgate.net This ability to engineer the molecular structure provides a powerful tool for developing materials with specific optical and electronic properties tailored for various applications. rsc.orgkennesaw.edu

The biphenyl unit's tendency to have a non-planar conformation (a twisted dihedral angle between the phenyl rings) can enhance the solubility of the resulting polymers. researchgate.net Good solubility is essential for solution-based processing techniques, such as spin coating and inkjet printing, which are low-cost methods for fabricating large-area electronic devices. nih.gov Therefore, the biphenyl-pyrrole monomer not only contributes to the electronic properties of the polymer but also imparts favorable physical characteristics for device fabrication.

Applications in Organic Electronic Devices

Polymers derived from this compound have demonstrated significant potential in various organic electronic devices, primarily due to their tunable semiconducting properties. nih.gov Their application in organic photovoltaics and field-effect transistors is an active area of research.

In the field of organic photovoltaics, polymers containing biphenyl-pyrrole units are used as the electron donor material in the active layer of a solar cell. rsc.org When blended with an electron acceptor material, these polymers facilitate the crucial processes of light absorption, exciton generation, and charge separation.

Research has shown that D-A copolymers based on diketopyrrolopyrrole (DPP) and biphenyl units can achieve notable performance in OPVs. researchgate.net For example, a polymer named PDPPPhenyl, when blended with a fullerene acceptor (PC71BM), exhibited a power conversion efficiency (PCE) of 3.8%. researchgate.net Another study on a series of wide band gap DPP-biphenyl polymers reported PCEs ranging from 3.7% to 5.7%. researchgate.net A key achievement in these systems is the high open-circuit voltages (Voc), which have reached up to 0.93 V. researchgate.net This is a direct result of the lowered HOMO energy level achieved by incorporating the biphenyl unit. researchgate.net The non-planar nature of the biphenyl unit also influences the morphology of the active layer blend, leading to the formation of fibrillar structures that can aid in efficient exciton dissociation and charge collection. researchgate.net

| Polymer Name | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Reference |

|---|---|---|---|---|

| PDPPPhenyl | PC71BM | 3.8% | Not Specified | researchgate.net |

| PDPP2TBP | PC70BM | 5.7% | 0.80 V | researchgate.net |

| F1-PDPP2TBP | PC70BM | 3.7% | 0.88 V | researchgate.net |

| F2-PDPP2TBP | PC70BM | 4.1% | 0.93 V | researchgate.net |

Organic field-effect transistors are fundamental components of flexible electronics, and the semiconductor material is key to their performance. nih.gov Polymers incorporating biphenyl-pyrrole units have been investigated as the active channel layer in OFETs. nih.gov The performance of an OFET is primarily evaluated by its charge carrier mobility (µ) and the on/off current ratio.

Materials based on DPP, which often incorporate biphenyl-related structures, have shown excellent charge transport characteristics. nih.gov For instance, a small molecule based on a π-expanded fused diketopyrrolopyrrole exhibited p-type (hole-transporting) behavior with a hole mobility of approximately 9.7 x 10-3 cm2 V-1 s-1. nih.gov Another study on a pyrrolopyrrole-based small molecule reported a hole mobility of up to 1.3 x 10-3 cm2 V-1 s-1. frontiersin.org The good planarity and strong intermolecular π-π stacking facilitated by the fused ring structures, which include pyrrole moieties, are credited with these high mobilities. nih.govfrontiersin.org The rigid biphenyl unit within a polymer backbone can contribute to a more ordered molecular packing in the solid state, which is essential for efficient charge transport between polymer chains. nih.gov

| Material | Device Type | Charge Carrier Mobility (µ) | Reference |

|---|---|---|---|

| Fused Diketopyrrolopyrrole (FDPP) | Small Molecule OFET | 9.7 x 10-3 cm2 V-1 s-1 (hole) | nih.gov |

| Pyrrolopyrrole aza-BODIPY (PPAB) | Small Molecule OFET | 1.3 x 10-3 cm2 V-1 s-1 (hole) | frontiersin.org |

| 4,4′-Di(pyren-1-yl)-1,1′-biphenyl (DBP) | Thin-Film Transistor | 0.21 cm2 V-1 s-1 (hole) | rsc.org |

Precursors for Supramolecular Architectures and Framework Materials

Beyond its use in linear polymers, the defined geometry and functional end-groups of this compound and similar derivatives make them attractive precursors for the bottom-up construction of highly ordered, porous materials. These include supramolecular assemblies and covalent framework materials.

The rigid biphenyl linker can direct the formation of specific, predictable structures through non-covalent interactions or by forming covalent bonds in a predetermined pattern. For example, biphenyl-based building blocks have been used to synthesize Covalent Triazine Frameworks (CTFs). mdpi.com In one such synthesis, biphenyl and cyanuric chloride were reacted via a Friedel–Crafts alkylation to create a porous CTF material. mdpi.com These framework materials are noted for their high surface area and permanent porosity, making them suitable for applications like gas separation and storage. mdpi.com While not explicitly using this compound, these examples demonstrate the utility of the biphenyl scaffold in creating porous framework materials, a strategy that could be extended to pyrrole-functionalized versions.

Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly tunable based on the choice of the metal and the organic linker. mdpi.com The ditopic and potentially flexible nature of ligands similar to this compound makes them suitable candidates for the construction of coordination polymers with diverse topologies and functions.

Solvothermal reactions of flexible, pyrazole-based ligands with late transition metal ions have led to the formation of robust 3D coordination compounds. nih.gov For instance, the use of a flexible pyrazole-based ligand, 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene, with various transition metals has yielded coordination polymers with high thermal stability. nih.gov Although these frameworks may appear dense in their crystalline state, they can exhibit "porosity without pores," where the flexible nature of the ligand allows for the adsorption of gases like N₂ at low temperatures. nih.gov This suggests that coordination polymers based on this compound could also form flexible frameworks with interesting sorption properties.

The synthesis of MOFs can be achieved through various methods, including solvothermal and electrochemical approaches. nih.govrsc.org The choice of organic linkers, such as dicarboxylic acids based on biphenyl, plays a crucial role in determining the morphology and electrical properties of the resulting MOF. nih.gov Longer linkers can lead to larger pores and higher surface areas, which are beneficial for applications like supercapacitors. nih.gov The nitrogen atoms in the pyrrole rings of this compound can act as coordination sites for metal ions, making it a viable candidate for the synthesis of novel MOFs with potentially interesting catalytic or sensing capabilities.

Building Blocks for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with extended structures built from organic building blocks linked by strong covalent bonds. The ability to choose from a vast library of organic building blocks allows for the precise design of COFs with tailored pore sizes, shapes, and functionalities. mdpi.com The geometry of the building blocks is a key factor in determining the topology of the resulting COF. For example, the combination of building blocks with C2, C3, or C4 symmetry can lead to hexagonal or tetragonal frameworks. mdpi.com

While flexible building blocks have been traditionally considered challenging for the synthesis of highly crystalline COFs, recent studies have shown that even flexible units can form well-ordered frameworks. rsc.org The use of irregular polyhedral building blocks has also been explored to create 3D COFs with novel topologies and exceptional gas adsorption capabilities. researchgate.net The linear and C2-symmetric nature of this compound makes it a suitable candidate as a building block for the construction of 2D COFs. Its integration into a COF structure could impart specific electronic or recognition properties to the framework, potentially leading to applications in bioanalysis or catalysis. nih.gov

Crystal Engineering for Controlled Solid-State Structures and π-π Interactions

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, often by controlling the intermolecular interactions between molecular building blocks. In the case of aromatic compounds like this compound, π-π stacking interactions play a significant role in dictating the crystal packing.

The interaction between phenyl and perfluorophenyl rings is a well-studied example of a strong, directional π-π interaction that can be used to engineer crystal structures. nih.gov These interactions are driven by the complementary electrostatic nature of the electron-rich phenyl ring and the electron-poor perfluorophenyl ring. rsc.org The strength and geometry of C–H/π interactions are also crucial in stabilizing specific conformations and local structures in both small molecules and macromolecules. chemrxiv.org

By strategically introducing substituents onto the biphenyl or pyrrole rings of this compound, it is possible to influence the solid-state packing through the modulation of these non-covalent interactions. This control over the supramolecular assembly can be used to create materials with specific optical or electronic properties that are dependent on the relative orientation of the molecules in the crystal lattice.

Derivatization for Tailored Material Properties

The functionalization of the this compound core is a powerful strategy to fine-tune its properties for specific applications. By introducing different substituent groups, it is possible to modulate its electronic structure, liquid crystalline behavior, and compatibility with other materials.

Synthesis of Substituted Derivatives with Tunable Electronic Properties

The electronic properties of π-conjugated systems are highly sensitive to the nature of their substituents. The synthesis of derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) bearing biphenyl substituents with varying electron-donating or electron-withdrawing capabilities has demonstrated the ability to tune the optoelectronic properties of the core chromophore. nih.gov These modifications affect the UV-vis absorption spectra and the oxidation potentials of the molecules.

The table below summarizes the electronic properties of some π-extended DHPP chromophores, illustrating the impact of different substituents.

| Compound | λmax (nm) | Eonsetox (V) | HOMO (eV) | LUMO (eV) | Egap (eV) |

| DHPP 3 | 383 | 0.52 | -5.64 | -2.48 | 3.16 |

| DHPP 4 | 382 | 0.61 | -5.73 | -2.55 | 3.18 |

| DHPP 5 | 397 | 0.44 | -5.56 | -2.49 | 3.07 |

| Data adapted from a study on π-extended DHPP chromophores. nih.gov |

Similarly, the synthesis of various N-derivatized pyrroles has been explored for applications in biosensing. researchgate.net The introduction of functional groups can facilitate electropolymerization and influence the surface morphology of the resulting polymer films. The synthesis of 1-pentafluorophenyl-1H-pyrrole derivatives has also been reported, highlighting the potential for creating materials with interesting supramolecular structures driven by phenyl-perfluorophenyl interactions. nih.gov These examples suggest that the targeted synthesis of substituted this compound derivatives could lead to a range of materials with tailored electronic and optical properties for applications in organic electronics. researchgate.net

Functionalization for Liquid Crystalline Materials

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The molecular structure of a compound plays a critical role in its ability to form liquid crystalline phases. Biphenyl-containing molecules are common motifs in the design of calamitic (rod-shaped) liquid crystals. nih.gov

The introduction of flexible alkyl chains to a rigid biphenyl core is a common strategy to induce liquid crystalline behavior. mdpi.com The length of these alkyl chains can influence the type of liquid crystalline phase and the transition temperatures. For example, in a series of 4-Biphenyle-4′-alkyloxybenzenamines, the bandgap was found to increase with the length of the alkyl side chain. mdpi.com

The table below shows the effect of alkyl chain length on the bandgap of some biphenyl-based liquid crystals.

| Compound | Alkyl Chain Length | Bandgap (eV) |

| I6 | 6 | 3.24 |

| I8 | 8 | 3.31 |

| I16 | 16 | 3.37 |

| Data from a study on biphenyl-based liquid crystals. mdpi.com |

Derivatives of pyrrolopyrrole have also been shown to exhibit liquid crystalline properties, particularly when functionalized with long alkyl chains. rsc.org While shorter alkyl chains may lead to better aggregation-induced emission performance, longer chains are often necessary for the formation of a liquid crystalline phase. rsc.org The incorporation of other heterocyclic rings, such as 1,3,4-oxadiazole, into biphenyl-based structures has also been explored for the development of liquid crystalline materials. beilstein-journals.org These findings suggest that the functionalization of this compound with appropriate side chains could lead to the development of novel liquid crystalline materials with interesting optical and electronic properties. nih.gov

Incorporation into Hybrid Materials for Enhanced Properties

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, can exhibit synergistic properties that are not present in the individual components. The incorporation of this compound or its derivatives into hybrid materials offers a pathway to create new materials with enhanced functionalities.

One approach to creating hybrid materials is to use organic-bridged alkoxysilanes, such as 4,4'-bis(triethoxysilyl)biphenyl, as precursors in a sol-gel process. This method has been used to prepare microporous biphenyl-pillared layered hybrid materials with high surface areas. rsc.org Hybrid nanofibers composed solely of a bis-silylated biphenyl precursor have also been prepared, demonstrating the potential to create purely hybrid materials without the need for polymer additives. researchgate.net These materials can exhibit high thermal stability due to the strong covalent bonds between the organic and inorganic components. researchgate.net

The versatile nature of this compound allows for its potential incorporation into a variety of hybrid material architectures, including two-dimensional organic-inorganic perovskites, which have garnered significant interest for their dielectric and photoluminescence properties. researchgate.net By functionalizing the pyrrole or biphenyl units with appropriate reactive groups, this compound could be covalently integrated into inorganic matrices, leading to hybrid materials with tailored optical, electronic, or mechanical properties.

Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution on Pyrrole (B145914) Moieties

Pyrrole and its derivatives are known to be significantly more reactive towards electrophilic aromatic substitution than benzene. pearson.comwikipedia.org This heightened reactivity is due to the nitrogen heteroatom's ability to donate its lone pair of electrons into the aromatic system, thereby stabilizing the cationic intermediate (the sigma complex) formed during the reaction. pearson.comonlineorganicchemistrytutor.com

Electrophilic attack on N-substituted pyrroles predominantly occurs at the α-positions (C2 or C5) adjacent to the nitrogen atom. pearson.com This preference is attributed to the superior resonance stabilization of the resulting carbocation intermediate compared to the intermediate formed from attack at the β-positions (C3 or C4). onlineorganicchemistrytutor.compearson.com Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the nitrogen, which provides a more stable arrangement than the two-atom delocalization possible after attack at C3. onlineorganicchemistrytutor.com For 1,1'-Biphenyl-4,4'-diylbis-1H-pyrrole, both pyrrole rings possess two equivalent α-positions (C2/C5) and two equivalent β-positions (C3/C4), making α-functionalization the expected primary outcome.

However, the regioselectivity can be influenced by steric hindrance. In cases with bulky N-substituents, there can be a shift towards substitution at the less sterically hindered β-position. acs.org

| Factor | Influence on Regioselectivity | Primary Position of Attack | Rationale |

|---|---|---|---|

| Electronic Effects | Dominant factor in most cases. | α-position (C2/C5) | Greater resonance stabilization of the cationic intermediate. onlineorganicchemistrytutor.com |

| Steric Hindrance | Becomes significant with bulky N-substituents. | β-position (C3/C4) | Reduced steric clash between the electrophile and the N-substituent. acs.org |

| Nature of Electrophile | Can affect the α:β ratio. | Varies | Different electrophiles have different steric demands and electronic requirements. umich.edu |

Cycloaddition Reactions of Pyrrole Subunits

The aromatic character of the pyrrole ring makes it a relatively poor diene in cycloaddition reactions, as participating in such a reaction requires the temporary loss of aromaticity. ucla.eduresearchgate.net

Pyrroles typically undergo Diels-Alder reactions only with highly reactive dienophiles. ucla.edu The presence of an electron-withdrawing group on the pyrrole nitrogen can enhance its diene character and facilitate the [4+2] cycloaddition. ucla.edu In this compound, the N,N'-biphenyl bridge acts as an electron-withdrawing substituent, which could potentially enable cycloaddition with strong dienophiles under forcing conditions (e.g., high pressure or Lewis acid catalysis). Computational studies have been employed to understand the chemical transformations needed to make pyrrole an effective diene in these reactions. rsc.org The reaction of N-arylpyrroles with dienophiles like maleimides has been documented, leading to the formation of fused heterocyclic systems. nih.gov

| Reaction Type | Pyrrole Reactivity | Required Conditions | Example Dienophile/Reagent |

|---|---|---|---|

| [4+2] Diels-Alder | Generally poor diene due to aromaticity. researchgate.net | High temperature, high pressure, or Lewis acid catalysis. Reactivity is enhanced by electron-withdrawing N-substituents. ucla.edu | Maleimides, acetylenedicarboxylates. ucla.eduumn.edu |

| [2+1] Cycloaddition | Possible with carbenes or carbenoid species. | Typically involves metal catalysts or photochemical methods to generate the carbene. | Diazo compounds (precursors to carbenes). |

| [3+2] Cycloaddition | Can act as the 2π component. | Reaction with 1,3-dipoles. | Azomethine ylides, nitrones. nih.gov |

The reaction of pyrroles with carbenes or carbenoids can lead to [2+1] cycloaddition products, resulting in the formation of a cyclopropane (B1198618) ring fused to the pyrrole. This typically occurs at the C2-C3 double bond. The initial adduct is often unstable and may rearrange to form other products, such as pyridines. While this reaction is known for pyrrole itself, specific studies on this compound are not extensively documented, but the general mechanism would be expected to apply.

Cross-Coupling Reactions for Further Functionalization of the Biphenyl (B1667301) Core

The biphenyl core of the molecule provides additional sites for chemical modification, primarily through cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To undergo cross-coupling, the biphenyl core would typically first be halogenated (e.g., brominated or iodinated).

Common cross-coupling strategies that could be applied include:

Suzuki-Miyaura Coupling: Reaction of a halogenated biphenyl core with a boronic acid or ester in the presence of a palladium catalyst to introduce new aryl or alkyl groups. This method has been used to synthesize related chromophores with functionalized biphenyl units. nih.gov

Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form carbon-nitrogen bonds, allowing for the introduction of amine functionalities onto the biphenyl scaffold.

Heck Coupling: Palladium-catalyzed reaction of a halo-biphenyl with an alkene to form a new carbon-carbon bond.

Furthermore, direct C-H arylation of the biphenyl core is a potential route for functionalization. The two pyrrolyl substituents on the biphenyl unit are ortho, para-directing. Since the para-positions of each phenyl ring are occupied by the linkage to the other ring, electrophilic attack or directed C-H activation would be expected to occur at the ortho-positions relative to the C-N bonds (i.e., the 2, 2', 6, and 6' positions of the biphenyl core).

Analogues of Suzuki-Miyaura, Heck, Sonogashira for Post-Synthesis Modification

Post-polymerization (or post-synthesis) modification is a powerful strategy for fine-tuning the properties of conjugated polymers by introducing functional groups directly onto the polymer backbone. nih.govrsc.org While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions are fundamental tools for synthesizing the monomer units or the polymer itself, their application for the direct modification of a pre-formed polymer derived from this compound presents specific challenges.

The primary requirement for these cross-coupling reactions is the presence of a suitable leaving group, typically a halide (e.g., -Br, -I) or a triflate (-OTf), on the aromatic backbone. researchgate.net The intact this compound molecule lacks such groups. Therefore, post-synthesis modification would necessitate a pre-functionalized monomer or a subsequent functionalization step (e.g., halogenation) on the polymer.

Should a halogenated version of the polymer exist, these coupling reactions could be employed as follows:

Suzuki-Miyaura Coupling : This reaction would involve the palladium-catalyzed coupling of the halogenated polymer with an organoboron compound (e.g., an arylboronic acid). rsc.orgresearchgate.net This method is highly effective for forming new carbon-carbon bonds and could be used to attach a wide variety of side chains to the biphenyl or pyrrole units, thereby modifying solubility, electronic properties, or self-assembly behavior. rsc.orgnih.gov

Heck Coupling : This reaction would couple the halogenated polymer with an alkene in the presence of a palladium catalyst. This would introduce vinyl groups or larger unsaturated moieties onto the polymer backbone, extending the conjugation or adding new functionalities.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using palladium and copper co-catalysts. mcmaster.ca Applying this to a halogenated polymer of this compound would allow for the introduction of ethynyl (B1212043) groups, which are useful for extending conjugation or for subsequent "click" chemistry reactions. mcmaster.ca

The successful application of these methods as a post-polymerization modification strategy depends on achieving high reaction efficiency to ensure that all repeating units are transformed, thus avoiding defects in the polymer chain. researchgate.net

| Reaction | Reactants | Catalyst System | Bond Formed | Potential Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate + Organoboron Compound | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²) - C(sp²) | Attaching aryl or alkyl side chains |

| Heck | Aryl/Vinyl Halide or Triflate + Alkene | Pd(0) catalyst, Base | C(sp²) - C(sp²) (vinyl) | Introducing vinyl groups |

| Sonogashira | Aryl/Vinyl Halide or Triflate + Terminal Alkyne | Pd(0) catalyst, Cu(I) salt, Base | C(sp²) - C(sp) | Introducing alkynyl groups |

Oxidative Coupling and Polymerization Mechanisms

The most prominent reaction of this compound is its oxidative polymerization to form a conducting polymer. This transformation can be achieved through either chemical or electrochemical methods. In both cases, the fundamental mechanism involves the oxidation of the monomer to generate reactive intermediates that couple to form the polymer chain.

Electrochemical Polymerization: Electropolymerization is a common method for creating thin, uniform films of conductive polymers directly onto an electrode surface. derpharmachemica.com The mechanism for the copolymerization of biphenyl and pyrrole units proceeds through several key steps: nih.govresearchgate.net

Monomer Oxidation : The process begins at the electrode surface where an applied potential oxidizes the monomer. Although biphenyl has a significantly higher oxidation potential (around 1.80 V vs. SCE) than pyrrole (around 0.80 V vs. SCE), copolymerization can be initiated at potentials as low as 0.8 V. nih.govresearchgate.net At this potential, the pyrrole moiety is oxidized to form a radical cation. This radical cation is a key reactive intermediate. nih.gov

Radical Cation Coupling : Two radical cations can couple, typically at the α-positions (the carbon atoms adjacent to the nitrogen) of the pyrrole rings, which are the most electron-rich and reactive sites. psu.edu This coupling forms a dicationic dimer.

Deprotonation : The dimer undergoes deprotonation (loss of two protons) to re-aromatize and form a neutral dimer. nih.gov This dimer has a lower oxidation potential than the original monomer, meaning it is more easily oxidized.

Chain Propagation : The dimer is immediately oxidized to its radical cation, which can then react with another monomer radical cation, propagating the polymer chain. This process of oxidation, coupling, and deprotonation repeats, leading to the growth of the polymer film on the electrode surface. psu.edu

Chemical Oxidative Polymerization: A similar process occurs in chemical polymerization, but instead of an electrode, a chemical oxidizing agent is used. researchgate.net Common oxidants include iron(III) chloride (FeCl₃) and ammonium (B1175870) persulfate. researchgate.net The oxidant removes an electron from the pyrrole ring to generate the same radical cation intermediate, initiating the polymerization cascade described above. researchgate.net The oxidant-to-monomer ratio is a crucial parameter that affects the properties and conductivity of the resulting polymer. rug.nl

The biphenyl unit in this compound acts as a rigid spacer and a conjugating bridge, influencing the morphology and electronic properties of the final polymer. The properties of the resulting copolymer, such as conductivity and energy gap, are highly dependent on the polymerization conditions, particularly the applied potential in electropolymerization. researchgate.net

| Method | Initiator/Conditions | Mechanism Steps | Typical Product Form |

|---|---|---|---|

| Electrochemical Polymerization | Anodic potential (e.g., 0.80 V vs SCE) | 1. Monomer oxidation to radical cation 2. Radical-radical coupling 3. Deprotonation 4. Chain propagation | Conducting polymer film on electrode |

| Chemical Polymerization | Chemical oxidant (e.g., FeCl₃, (NH₄)₂S₂O₈) | 1. Oxidation by chemical agent 2. Radical-radical coupling 3. Deprotonation 4. Chain propagation | Polymer powder or dispersion |

Mechanistic Insights from Computational and Experimental Studies

The mechanism of pyrrole polymerization has been investigated through both experimental techniques and computational modeling, providing a deeper understanding of the reactive intermediates and transition states involved.

Experimental Insights: Cyclic voltammetry is a primary tool for studying the electropolymerization process. It provides data on the oxidation potentials of the monomer and growing oligomers. psu.edu For the biphenyl-pyrrole system, studies show that while pyrrole and biphenyl have very different oxidation potentials, copolymerization proceeds efficiently, confirmed by techniques like FTIR, TGA, and X-ray diffraction analysis. nih.govresearchgate.net The properties of the resulting films, including conductivity, energy gap, and morphology, are strongly influenced by the applied polymerization potential. researchgate.net For instance, films synthesized at the lowest possible potential (0.80 V) tend to be more compact and have higher conductivity, suggesting a more ordered polymer structure. researchgate.net

Spectroelectrochemistry, which combines spectroscopy (e.g., UV-vis-NIR, EPR) with electrochemistry, allows for the direct observation of the electronic states of the polymer. acs.org During oxidation, the formation of radical cations (polarons) and dications (bipolarons) can be monitored. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for detecting the presence of radical cations (which are paramagnetic), providing direct evidence for their role as key intermediates in the polymerization mechanism. acs.org

Computational Insights: Density Functional Theory (DFT) calculations have been employed to investigate the polymerization of pyrrole and its derivatives. researchgate.netacs.org These studies provide critical insights into aspects of the reaction that are difficult to observe experimentally.